molecular formula C9H9NO2 B159005 (S)-(4-Methoxyphenyl)hydroxyacetonitrile CAS No. 139406-83-0

(S)-(4-Methoxyphenyl)hydroxyacetonitrile

Cat. No.: B159005
CAS No.: 139406-83-0
M. Wt: 163.17 g/mol
InChI Key: WLDAAMXETLHTER-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(4-Methoxyphenyl)hydroxyacetonitrile is a chiral nitrile derivative featuring a hydroxyl group and a 4-methoxyphenyl substituent on the same carbon atom. For example, hydroxy-substituted acetonitriles are widely used as intermediates in synthesizing heterocycles (e.g., benzothiazepines, oxazoles) and active pharmaceutical ingredients (APIs) .

Properties

CAS No.

139406-83-0

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

(2S)-2-hydroxy-2-(4-methoxyphenyl)acetonitrile

InChI

InChI=1S/C9H9NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,1H3/t9-/m1/s1

InChI Key

WLDAAMXETLHTER-SECBINFHSA-N

SMILES

COC1=CC=C(C=C1)C(C#N)O

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](C#N)O

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)O

Synonyms

(S)-(+)-4-METHOXY-MANDELONITRILE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (S)-(4-Methoxyphenyl)hydroxyacetonitrile with structurally analogous nitriles, focusing on substituent effects, synthesis routes, and biological/physical properties.

Structural and Functional Analogues

Compound Name Molecular Formula CAS RN Key Substituents Key Applications/Properties References
(4-Methoxyphenyl)acetonitrile C₉H₉NO 104-47-2 Methoxyphenyl, nitrile Intermediate for APIs, agrochemicals
Hydroxy(4-methylphenyl)acetonitrile C₉H₉NO 4815-10-5 Methylphenyl, hydroxyl, nitrile Pharmaceutical intermediate
2-(4-Hydroxy-3-methoxyphenyl)acetonitrile C₉H₉NO₂ 4468-59-1 Hydroxy-methoxyphenyl, nitrile Organic synthesis, R&D chemicals
[(4-Methoxyphenyl)amino]acetonitrile C₉H₁₀N₂O 24889-95-0 Methoxyphenyl, amino, nitrile Specialty chemical synthesis

Spectral and Physicochemical Properties

  • UV-Vis Absorption: Chromophores with 4-methoxyphenyl groups (e.g., compound A in ) exhibit λₘₐₓ ~745 nm, slightly blue-shifted compared to dialkylamino analogues (753 nm) due to reduced electron-donating strength .
  • Thermal Stability : Methoxy-substituted acetonitriles (e.g., CAS 104-47-2) have melting points near 8°C and densities of 1.08 g/cm³, whereas hydroxylated variants (e.g., CAS 4468-59-1) are solids at room temperature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.